

Application of Arbitrary Lagrangian-Eulerian (ALE) Method in Enhancing Oil Recovery Simulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ammonium lauryl ether sulfate*

Cat. No.: *B020673*

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Enhanced Oil Recovery (EOR) encompasses a suite of techniques aimed at increasing the amount of crude oil that can be extracted from an oil field beyond what is achievable through primary and secondary recovery methods. The simulation of EOR processes is critical for optimizing these techniques, predicting reservoir performance, and assessing economic viability. The Arbitrary Lagrangian-Eulerian (ALE) method is a powerful numerical technique that combines the strengths of both Lagrangian (mesh moves with the material) and Eulerian (mesh is fixed) formulations. This makes it particularly well-suited for simulating complex multiphase flow phenomena with large deformations and moving interfaces, which are characteristic of many EOR processes.

These application notes provide an overview of the application of ALES in EOR simulations, present quantitative data from representative EOR studies, and offer detailed protocols for setting up and running such simulations.

Key Advantages of ALES in EOR Simulations

The ALE method offers several advantages for simulating EOR processes:

- Handling of Large Deformations: EOR methods like hydraulic fracturing and thermal expansion of reservoir rock can induce significant deformation. ALES can accurately model these changes without the mesh distortion issues that can plague purely Lagrangian methods.[1][2]
- Tracking of Multiphase Interfaces: The interface between different fluids (e.g., oil, water, gas, chemical solutions) is crucial in EOR. ALES provides a sharp and accurate representation of these moving interfaces.[3]
- Fluid-Structure Interaction (FSI): In some EOR applications, the interaction between the injected fluids and the reservoir rock (the "structure") is important. ALES is a robust method for handling FSI problems.[4][5]
- Flexibility: The mesh in an ALE simulation can be moved arbitrarily, allowing for optimization of the computational grid to maintain high-quality elements and improve simulation accuracy and efficiency.[6]

Data Presentation: Quantitative Results from EOR Simulation Studies

The following tables summarize quantitative data from various EOR simulation studies. While these studies do not all explicitly state the use of the ALE method, they provide representative data on the performance of different EOR techniques that can be targeted for simulation using ALES.

Table 1: Performance of CO₂ Enhanced Oil Recovery (EOR)

Parameter	Case Study 1	Case Study 2	Case Study 3
Reservoir Type	Sandstone	Carbonate	Shale
Injection Strategy	Continuous Gas Injection	Water-Alternating-Gas (WAG)	Huff-n-Puff
Incremental Oil Recovery	15%	8%	14%
CO ₂ Injection Rate	-	-	25 MMscfd
Simulation Software	Not Specified	Finite-difference simulator	EDFM-AI-AHM
Reference	[7]	[8]	[2]

Table 2: Performance of Polymer Flooding EOR

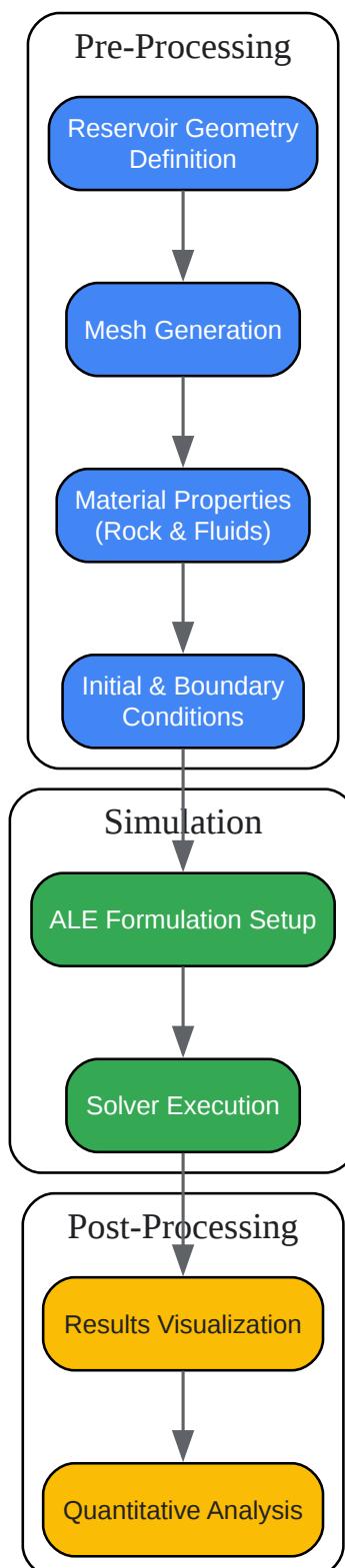
Parameter	Case Study 1	Case Study 2
Reservoir Type	Heavy Oil Reservoir	Heterogeneous Heavy Oil
Polymer Concentration	4,000 ppm	2.5 kg/m ³
Incremental Oil Recovery	3.4% (over water flooding)	-
Simulation Software	CMG STARS	Custom Simulator
Reference	[7]	[1]

Table 3: Performance of Thermal EOR

Parameter	Case Study 1	Case Study 2
EOR Method	Hot Water Injection	Steam Injection
Injection Temperature	95 °C	Not Specified
Incremental Oil Recovery	8.75%	50-60% of OOIP
Simulation Software	Not Specified	Not Specified
Reference	[6]	[9]

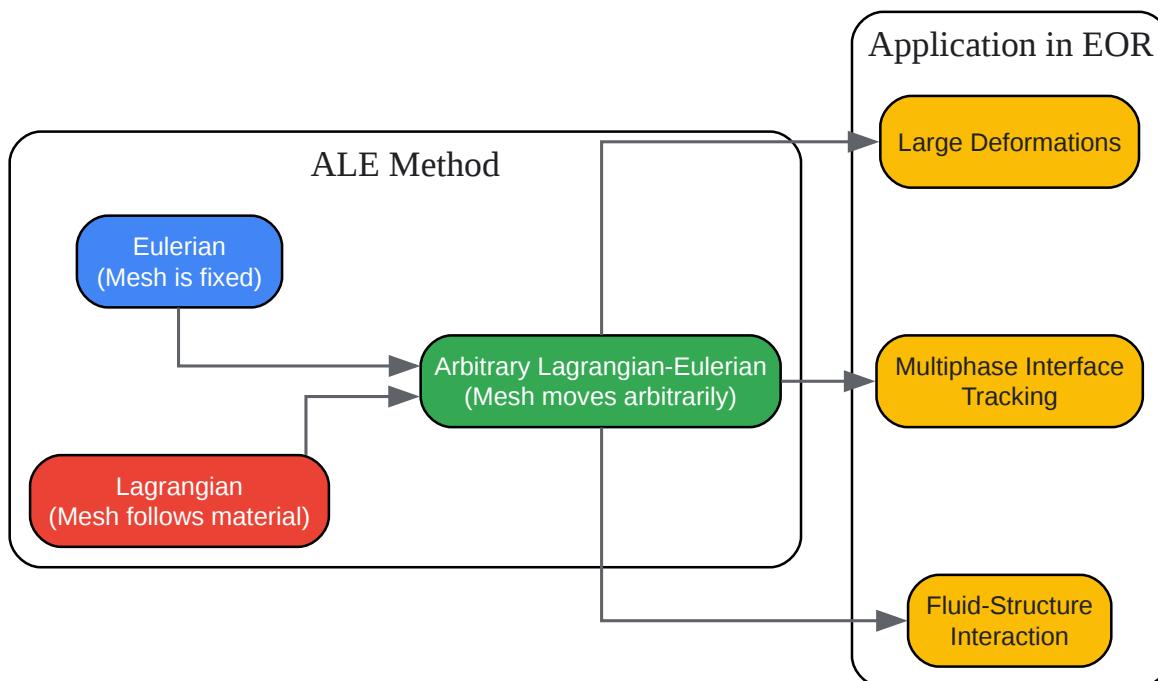
Experimental Protocols: ALES-Based EOR Simulation

The following protocol outlines the general steps for setting up and running an EOR simulation using a solver that supports the ALE formulation. This is a generalized protocol due to the limited number of published, detailed case studies of ALES specifically for mainstream EOR.


Protocol 1: Simulation of CO2 Flooding using ALES

- Model Geometry and Meshing:
 - Define the 3D geometry of the reservoir based on geological and seismic data.
 - Create a computational mesh. The ALE formulation allows for an initial mesh that can be adapted during the simulation. Use finer mesh resolution around the injection and production wells and in areas where large saturation gradients are expected.
- Material Properties Definition:
 - Reservoir Rock (Lagrangian Domain): Define the properties of the porous medium, including porosity, permeability (isotropic or anisotropic), and rock compressibility.
 - Fluids (Eulerian/ALE Domain): Define the properties of the reservoir fluids (oil, water) and the injected fluid (CO2). This includes density, viscosity, and their dependence on pressure and temperature. Use an appropriate Equation of State (EOS) to model the phase behavior of the CO2-oil system.

- ALE Formulation Setup:
 - In the simulation software, select the ALE formulation for the fluid domains.
 - Define the mesh motion strategy. For CO₂ flooding, the mesh can be allowed to adapt to the movement of the CO₂ plume to maintain a high-quality mesh at the fluid front.
- Initial and Boundary Conditions:
 - Set the initial conditions for pressure, temperature, and fluid saturations throughout the reservoir.
 - Define the boundary conditions. This includes specifying the injection rate or pressure of CO₂ at the injection well and the production rate or bottom-hole pressure at the production well.
- Fluid-Structure Interaction (FSI) Coupling:
 - If geomechanical effects are considered, define the coupling between the fluid pressure in the ALE domain and the stress/strain in the Lagrangian rock domain. This is crucial for modeling reservoir compaction or expansion.
- Solver Settings and Simulation Run:
 - Choose an appropriate time-stepping scheme.
 - Set the convergence criteria for the numerical solver.
 - Run the simulation, monitoring key parameters like oil recovery factor, CO₂ breakthrough time, and pressure distribution.
- Post-processing and Analysis:
 - Visualize the simulation results, including the movement of the CO₂ plume, changes in fluid saturations, and pressure profiles.
 - Analyze the quantitative data to assess the efficiency of the CO₂ flooding process.


Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key workflows and relationships in ALES-based EOR simulations.

[Click to download full resolution via product page](#)

Caption: General workflow for an ALES-based EOR simulation.

[Click to download full resolution via product page](#)

Caption: Conceptual relationship of the ALE method and its EOR applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ALE Formulation [help.altair.com]
- 2. Choice of Formulation [help.altair.com]
- 3. ALE (Arbitrary Lagrangian-Eulerian) CNF Parameters [help.altair.com]
- 4. scsolutions.com [scsolutions.com]
- 5. ALE Formulation [2021.help.altair.com]
- 6. Arbitrary Lagrangian-Eulerian Formulation (ALE) [doc.comsol.com]

- 7. Enhanced Oil Recovery Method Selection for Shale Oil Based on Numerical Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] ALE and Fluid/Structure Interaction in LS-DYNA | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Application of Arbitrary Lagrangian-Eulerian (ALE) Method in Enhancing Oil Recovery Simulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b020673#application-of-ales-in-enhancing-oil-recovery-simulations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com